l-ascorbic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents

1 g dissolves in about 3 ml of water.

The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.

Solubility in water: 80% at 100 °C, 40% at 45 °C

400 mg/mL at 40 °C

Solubility in water, g/100ml: 33

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Ascorbic acid is a potent antioxidant. It donates electrons to neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Research suggests its role in protecting against oxidative stress, a condition linked to:

Collagen Synthesis

Ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis. Collagen is a major structural protein found in connective tissues, skin, and bones. Research explores its potential role in:

Cellular Function and Immune Support

Ascorbic acid plays a vital role in various cellular functions. It is involved in:

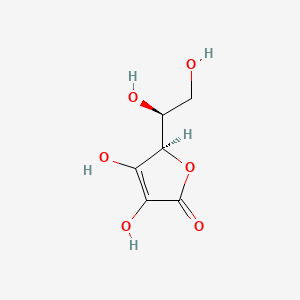

L-ascorbic acid, commonly known as vitamin C, is a water-soluble vitamin and a potent antioxidant. It is a six-carbon lactone with the molecular formula C₆H₈O₆, characterized by its ability to donate electrons and neutralize free radicals. L-ascorbic acid is essential for various biological functions, including collagen synthesis, immune function, and the absorption of iron from plant-based foods. Its structure allows it to exist in various forms, including ascorbate (the deprotonated form) and dehydroascorbic acid (the oxidized form) .

Ascorbic acid functions as a cofactor for several enzymes involved in various biological processes:

- Collagen synthesis: Ascorbic acid is necessary for hydroxylation of proline residues in collagen, a crucial protein for connective tissues.

- Iron absorption: Ascorbic acid enhances the absorption of iron from plant-based sources by converting ferric iron (Fe3+) to the more readily absorbed ferrous iron (Fe2+).

- Antioxidant activity: Ascorbic acid scavenges free radicals, protecting cells from oxidative damage.

- Gastrointestinal distress: Diarrhea, nausea, and abdominal cramps at intakes exceeding 2 grams per day.

- Kidney stones: High intake may increase the risk of kidney stones in susceptible individuals.

- Hydroxylation of alkenes: In the presence of transition metals, L-ascorbic acid facilitates the hydroxylation of alkenes and aromatics.

- Cross-coupling reactions: It has been used in copper-catalyzed cross-coupling reactions involving aryl iodides and disulfides .

- Radical addition reactions: L-ascorbic acid can initiate radical addition reactions, such as atom-transfer radical addition .

L-ascorbic acid is crucial for several biological processes:

- Antioxidant defense: It protects cells from oxidative stress by scavenging free radicals and regenerating other antioxidants such as vitamin E.

- Collagen synthesis: L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen, contributing to skin health and wound healing.

- Immune function: It enhances the function of immune cells, improving the body's response to infections.

- Iron absorption: L-ascorbic acid increases the bioavailability of non-heme iron from plant sources by reducing ferric iron to ferrous iron .

L-ascorbic acid can be synthesized through various methods:

- Natural extraction: It is found abundantly in fruits and vegetables such as oranges, strawberries, and bell peppers.

- Chemical synthesis: The industrial synthesis often involves multi-step processes starting from glucose or sorbitol. One common method includes the conversion of D-glucose to D-sorbitol followed by several oxidation steps to yield L-ascorbic acid .

- Biotechnological methods: Microbial fermentation processes using specific strains of bacteria or yeast have been developed for producing L-ascorbic acid from glucose or other substrates .

L-ascorbic acid has diverse applications across various fields:

- Nutritional supplements: It is widely used in dietary supplements for its health benefits.

- Food industry: As an antioxidant, it prevents oxidation in food products and enhances flavor stability.

- Pharmaceuticals: L-ascorbic acid is used in formulations for its antioxidant properties and potential therapeutic effects.

- Cosmetics: It is included in skincare products for its skin-brightening and anti-aging properties .

L-ascorbic acid interacts with various substances, influencing its efficacy and stability:

- Transition metals: It can chelate metal ions like iron and copper, which may enhance its antioxidant activity but also lead to prooxidant effects under certain conditions .

- Reactive oxygen species: Studies have shown that L-ascorbic acid reacts with different reactive oxygen species, contributing to its role as an antioxidant .

- Drug interactions: Research indicates that L-ascorbic acid may influence the metabolism of certain drugs, affecting their efficacy .

Several compounds share similarities with L-ascorbic acid in terms of structure or function. Here are some notable examples:

| Compound | Similarity | Unique Features |

|---|---|---|

| Dehydroascorbic Acid | Oxidized form of L-ascorbic acid | Less stable; can revert back to L-ascorbic acid |

| Tocopherol (Vitamin E) | Antioxidant properties | Fat-soluble; protects cell membranes |

| Glutathione | Antioxidant; involved in redox reactions | Tripeptide; important for detoxification |

| Alpha-Lipoic Acid | Antioxidant; involved in energy metabolism | Both fat-soluble and water-soluble |

L-ascorbic acid is unique due to its essential role in human health, particularly in collagen synthesis and immune function, alongside its potent antioxidant capabilities . Its water solubility distinguishes it from fat-soluble antioxidants like tocopherol.

The Reichstein process, developed in 1933 by Tadeusz Reichstein and colleagues at ETH Zürich, revolutionized the industrial production of L-ascorbic acid (vitamin C). This five-step hybrid chemical and microbial method converts D-glucose into vitamin C with high stereochemical precision.

Reaction Steps and Mechanistic Insights

- Hydrogenation: D-glucose undergoes catalytic hydrogenation using nickel under high pressure and temperature to yield D-sorbitol.

- Microbial Oxidation: Gluconobacter oxydans or Acetobacter suboxydans oxidizes D-sorbitol to L-sorbose, preserving the critical L-configuration at carbon 5.

- Acetone Protection: Four hydroxyl groups of L-sorbose are protected via acetal formation with acetone, producing diacetone-L-sorbose (2,3:4,6-diisopropylidene-α-L-sorbose).

- Oxidation and Hydrolysis: Potassium permanganate oxidizes the unprotected hydroxyl group to a carboxylic acid, yielding 2-keto-L-gulonic acid (2-KLG) after acid-catalyzed deprotection.

- Lactonization: Thermal dehydration of 2-KLG forms the γ-lactone structure of L-ascorbic acid.

The process achieved industrial yields exceeding 50% and dominated production until the 1960s. Modifications, such as Kurt Heyns' platinum-catalyzed oxidation (1942), eliminated protective groups, improving efficiency.

L-ascorbic acid, a six-carbon compound with the molecular formula C₆H₈O₆, exhibits a distinctive crystalline structure that has been extensively studied through various crystallographic techniques [1]. The compound crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁, containing four molecules per unit cell (Z = 4) [4] [48]. This specific space group is characteristic of chiral molecules, reflecting the inherent chirality of L-ascorbic acid's molecular structure [48].

X-ray diffraction analysis reveals that L-ascorbic acid possesses precise unit cell dimensions, with parameters a = 6.4196 ± 0.0002 Å, b = 6.3619 ± 0.0003 Å, and c = 17.1568 ± 0.0006 Å [48]. The β angle measures 99.356 ± 0.003°, resulting in a calculated cell volume of 691.38 ± 0.05 ų [48]. These crystallographic parameters have been determined at a temperature of 292.36 K, providing valuable insights into the molecular packing arrangement within the crystal lattice [48].

The molecular conformation of L-ascorbic acid features a five-membered lactone ring with a double bond between C2 and C3, which is crucial for its biological activity and chemical reactivity [3] [6]. This lactone ring is not planar but adopts a slightly puckered conformation, with the C4 atom deviating from the plane formed by the other atoms in the ring [3]. The hydroxyl groups at positions C2, C3, C5, and C6 participate in extensive hydrogen bonding networks within the crystal structure, contributing significantly to crystal stability and physicochemical properties [4].

Table 1: Crystallographic Parameters of L-Ascorbic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈O₆ |

| Molecular Weight (g/mol) | 176.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.4196 ± 0.0002 |

| b (Å) | 6.3619 ± 0.0003 |

| c (Å) | 17.1568 ± 0.0006 |

| β (°) | 99.356 ± 0.003 |

| Cell Volume (ų) | 691.38 ± 0.05 |

| Z (molecules per unit cell) | 4 |

| Density (g/cm³) | 1.65 |

| Temperature (K) | 292.36 |

Density functional theory calculations have provided further insights into the molecular force field of L-ascorbic acid, revealing that three stable conformations exist in the gas phase, while only two predominant conformations are present in the solid phase [3] [6]. These conformational differences primarily involve rotations around the C4-C5 and C5-C6 bonds, affecting the orientation of the side chain relative to the lactone ring [3]. The most stable conformation in the solid state is stabilized by intramolecular hydrogen bonding between the hydroxyl groups, particularly involving the OH groups at C2 and C3 positions [6].

The molecular structure of L-ascorbic acid exhibits specific stereochemistry, with chiral centers at C4 and C5 positions having the (R) and (S) configurations, respectively [31] [32]. This stereochemical arrangement is essential for its biological activity and distinguishes it from its enantiomer, D-ascorbic acid, which lacks significant biological function [20]. The absolute configuration of these chiral centers has been unequivocally established through X-ray crystallographic studies, confirming the structural assignments previously made based on chemical correlations and spectroscopic data [31].

Thermal Stability and Degradation Kinetics

L-ascorbic acid exhibits complex thermal behavior characterized by specific melting, decomposition, and degradation patterns that are crucial for understanding its stability in various processing and storage conditions [13] [14]. The compound has a melting point range of 190-194°C, as determined by differential scanning calorimetry (DSC), beyond which it undergoes rapid decomposition rather than transitioning to a liquid state [35] [38]. This thermal behavior is indicative of the compound's tendency to degrade upon melting, a characteristic that significantly impacts its stability in high-temperature applications [13].

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TG-FTIR) has revealed that L-ascorbic acid begins to decompose at approximately 191°C in an inert atmosphere [42]. The decomposition process occurs in three distinct stages, with the maximum rate of decomposition observed at around 225°C [42] [43]. During thermal degradation, L-ascorbic acid generates several volatile products, including water, carbon dioxide, carbon monoxide, methane, and formic acid, indicating complex fragmentation of the molecular structure [42].

Table 3: Thermal Stability and Degradation Parameters

| Parameter | Value | Analysis Method |

|---|---|---|

| Melting Point (°C) | 190 - 194 | DSC |

| Decomposition Temperature (°C) | 191 | TG-FTIR |

| Maximum Decomposition Rate (°C) | 225 | TGA |

| Activation Energy - Aerobic (kJ/mol) | 37.2 - 39.8 | Kinetic Analysis |

| Activation Energy - Anaerobic (kJ/mol) | 47.53 | Hot-compressed water |

| Thermal Stability Range (°C) | Up to 188 | Microencapsulation |

| Weight Loss at 200°C (%) | < 10 | TGA |

| Major Decomposition Range (°C) | 200 - 400 | TGA |

| First Order Rate Constant (s⁻¹) | 1.6 × 10⁻⁸ - 6.9 × 10⁻⁸ | Crystal Growth |

| Degradation Products | H₂O, CO₂, CO, CH₄, HCOOH | TG-FTIR |

The kinetics of L-ascorbic acid thermal degradation follow a first-order reaction model, with rate constants ranging from 1.6 × 10⁻⁸ to 6.9 × 10⁻⁸ s⁻¹ depending on temperature and environmental conditions [5] [16]. The activation energy for the degradation process varies significantly between aerobic and anaerobic conditions, with values of 37.2-39.8 kJ/mol and 47.53 kJ/mol, respectively [15] [16]. This difference indicates that oxygen plays a crucial role in facilitating the thermal degradation of L-ascorbic acid, lowering the energy barrier for the decomposition reactions [15].

The thermal degradation of L-ascorbic acid proceeds through two distinct pathways: aerobic and anaerobic [15]. Under aerobic conditions, oxidation is the predominant mechanism, involving the formation of dehydroascorbic acid as an intermediate, which subsequently undergoes further degradation to form various carbonyl compounds and organic acids [15] [16]. In contrast, anaerobic degradation primarily involves dehydration and decarboxylation reactions, leading to the formation of furfural and related compounds [42]. The relative contribution of these pathways depends on the oxygen concentration, temperature, and pH of the system [15].

The pH of the medium significantly influences the thermal stability of L-ascorbic acid, with maximum stability observed in the pH range of 4-6 [15]. At higher pH values (alkaline conditions), the degradation rate increases substantially under aerobic conditions due to the enhanced oxidation of the deprotonated forms of L-ascorbic acid [15]. Conversely, at lower pH values (acidic conditions), the anaerobic degradation pathway becomes more prominent, although the overall degradation rate is generally slower compared to alkaline conditions [15] [16].

Temperature exerts a profound effect on the degradation kinetics of L-ascorbic acid, with higher temperatures accelerating both aerobic and anaerobic degradation processes [13] [14]. Studies have shown that the retention of L-ascorbic acid decreases dramatically at temperatures above 70°C, with almost complete degradation occurring after prolonged exposure to temperatures above 90°C [14] [18]. The temperature dependence of the degradation rate follows the Arrhenius equation, allowing for the prediction of stability under various thermal processing conditions [15].

Microencapsulation techniques have been employed to enhance the thermal stability of L-ascorbic acid, with certain formulations demonstrating stability up to 188°C [13]. These approaches involve encapsulating L-ascorbic acid within protective matrices, such as polysaccharides or proteins, which shield the compound from direct exposure to heat and oxygen [13]. Such strategies have proven effective in preserving L-ascorbic acid during high-temperature processing operations, with retention rates of approximately 90% after 60 days of storage at room temperature [13].

Solubility Behavior in Aqueous and Organic Matrices

L-ascorbic acid demonstrates distinctive solubility patterns across various solvents, with its highest solubility observed in polar protic solvents and significantly lower solubility in non-polar or aprotic solvents [20] [21]. In water, L-ascorbic acid exhibits excellent solubility, with values reported at approximately 330 g/L at 25°C, making it highly accessible for aqueous formulations and biological systems [20]. Alternative measurements have indicated a solubility of 176 g/L at 20°C, with the variation potentially attributable to differences in experimental conditions and measurement techniques [35].

The solubility of L-ascorbic acid in organic solvents follows a clear trend that correlates with the polarity and hydrogen-bonding capacity of the solvent [21]. In methanol, L-ascorbic acid displays high solubility, though less than in water, while ethanol supports moderate solubility [21]. As the carbon chain length increases in alcohols, the solubility decreases, with propan-2-ol showing lower solubility compared to methanol and ethanol [21]. This pattern reflects the diminishing polarity and hydrogen-bonding ability with increasing alkyl chain length in the alcohol series [21].

Table 4: Solubility Behavior in Various Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Water | 330 | 25 |

| Water (alternative measurement) | 176 | 20 |

| Methanol | High | 20-25 |

| Ethanol | Moderate | 20-25 |

| Propan-2-ol | Low | 20-25 |

| Acetone | Low | 20-25 |

| Acetonitrile | Very Low | 20-25 |

| Ethyl Acetate | Very Low | 20-25 |

| Tetrahydrofuran | Low | 20-25 |

| DMSO | Slightly Soluble | 25 |

| Benzene | Insoluble | 25 |

| Chloroform | Insoluble | 25 |

| Diethyl Ether | Insoluble | 25 |

In ketones and ethers, L-ascorbic acid exhibits limited solubility, with acetone and tetrahydrofuran supporting only low levels of dissolution [21]. More polar aprotic solvents such as dimethyl sulfoxide (DMSO) can dissolve L-ascorbic acid to a limited extent, classified as "slightly soluble" [23]. In contrast, L-ascorbic acid is essentially insoluble in non-polar solvents including benzene, chloroform, and diethyl ether, highlighting the critical role of polarity and hydrogen bonding in facilitating its dissolution [20].

The solubility of L-ascorbic acid is significantly influenced by temperature, with higher temperatures generally promoting increased solubility in most solvents [21] [25]. This temperature dependence follows van't Hoff behavior, allowing for the determination of thermodynamic parameters associated with the dissolution process [25]. The enthalpy of solution for L-ascorbic acid in water has been determined to be endothermic, explaining the observed increase in solubility with rising temperature [25].

In binary solvent systems, the solubility of L-ascorbic acid follows complex patterns that depend on the composition and interaction between the solvents [25]. Studies on water-ethanol and water-propanol mixtures have revealed that the solubility decreases with increasing alcohol content, though not in a strictly linear fashion [25]. These observations suggest that solvent-solvent interactions significantly influence the solvation environment for L-ascorbic acid, affecting its dissolution behavior in mixed solvent systems [25].

The pH of the solution exerts a profound effect on the solubility of L-ascorbic acid, particularly in aqueous environments [11] [22]. As the pH increases above the first pKa value (4.15), the compound becomes increasingly deprotonated, forming the ascorbate monoanion, which typically exhibits enhanced solubility compared to the undissociated form [7] [11]. This pH-dependent solubility is crucial for understanding the behavior of L-ascorbic acid in various biological compartments and formulation environments with different pH values [11].

The presence of metal ions, particularly transition metals such as copper and iron, can significantly alter the solubility behavior of L-ascorbic acid through complex formation and catalyzed oxidation reactions [11] [22]. These interactions not only affect solubility but also impact stability, as metal-catalyzed oxidation represents a major degradation pathway for L-ascorbic acid in solution [22]. Consequently, chelating agents are often employed in formulations to mitigate these effects and enhance the solubility and stability of L-ascorbic acid in various matrices [22].

Table 5: Physical Properties Summary

| Property | Value | Conditions |

|---|---|---|

| Appearance | White crystalline powder | Pure form |

| Molecular Formula | C₆H₈O₆ | Standard |

| Molecular Weight (g/mol) | 176.12 | Standard |

| Density (g/cm³) | 1.65 - 1.694 | 20°C |

| Melting Point (°C) | 190 - 194 | Standard pressure |

| Boiling Point (°C) | 553 | Calculated |

| Specific Rotation [α]²⁰/D | +20.5° to +21.5° | C=10, H₂O, 25°C |

| Refractive Index (nD²⁰) | 1.332 - 1.358 | 25°C, aqueous |

| pH (aqueous solution) | 1.0 - 2.5 | 5% w/v solution |

| Optical Rotation | Dextrorotatory | Aqueous solution |

| Heat of Formation (kJ/mol) | -1164.6 | Standard conditions |

| Dipole Moment (D) | 2.85 | Gas phase |

The GDP-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway, represents the predominant route for L-ascorbic acid biosynthesis in higher plants [1] [2]. This pathway consists of eight enzymatic steps that convert D-glucose-6-phosphate into L-ascorbic acid through a series of nucleotide sugar intermediates [3] [4].

The pathway initiates with phosphomannose isomerase converting fructose 6-phosphate to mannose 6-phosphate, followed by phosphomannose mutase generating mannose 1-phosphate [1]. GDP-mannose pyrophosphorylase then catalyzes the formation of GDP-mannose, which serves as the central branch point for both ascorbate synthesis and cell wall carbohydrate biosynthesis [5]. The critical conversion of GDP-mannose to GDP-L-galactose is mediated by GDP-mannose 3,5-epimerase, an enzyme that exhibits feedback inhibition by ascorbate [6] [7].

GDP-L-galactose phosphorylase (also designated VTC2) catalyzes the first committed step dedicated exclusively to ascorbate biosynthesis, converting GDP-L-galactose to L-galactose 1-phosphate [8]. This enzyme represents the primary rate-limiting step in the pathway and serves as the major regulatory control point [9] [10]. Subsequently, L-galactose-1-phosphate phosphatase (VTC4) generates free L-galactose, which is then oxidized by L-galactose dehydrogenase to form L-galactono-1,4-lactone [3]. The final oxidation step occurs in the mitochondria, where L-galactono-1,4-lactone dehydrogenase utilizes cytochrome c as an electron acceptor to produce L-ascorbic acid [11] [12].

The pathway demonstrates remarkable subcellular compartmentalization, with the initial seven steps occurring in the cytosol and the final step localized to the mitochondrial inner membrane [13] [14]. This organization facilitates efficient metabolic flux and enables precise regulatory control over ascorbate production [15].

| Enzyme | Gene | Reaction | Subcellular Location | Regulatory Features |

|---|---|---|---|---|

| Phosphomannose isomerase | PMI1/PMI2 | Fructose 6-phosphate → Mannose 6-phosphate | Cytosol | Moonlighting protein, interacts with KAT1 [1] |

| Phosphomannose mutase | PMM | Mannose 6-phosphate → Mannose 1-phosphate | Cytosol | Activated by calcium-dependent CML10 [1] |

| GDP-mannose pyrophosphorylase | GMP | Mannose 1-phosphate + GTP → GDP-mannose | Cytosol | Not rate-limiting [1] |

| GDP-mannose 3,5-epimerase | GME | GDP-mannose → GDP-L-galactose | Cytosol/ER | Feedback inhibition by ascorbate [6] |

| GDP-L-galactose phosphorylase | VTC2 | GDP-L-galactose → L-galactose 1-phosphate | Cytosol | First committed step, rate-limiting [9] |

| L-galactose-1-phosphate phosphatase | VTC4 | L-galactose 1-phosphate → L-galactose | Cytosol | Bifunctional enzyme [16] |

| L-galactose dehydrogenase | GalDH | L-galactose → L-galactono-1,4-lactone | Cytosol | Cytochrome c dependent [3] |

| L-galactono-1,4-lactone dehydrogenase | GLDH | L-galactono-1,4-lactone → L-ascorbic acid | Mitochondria | Final oxidation step [11] |

Alternative pathways have been identified in plants, including the L-gulose pathway, myo-inositol pathway, and D-galacturonate pathway [17] [7]. However, the GDP-mannose/L-galactose pathway remains the dominant route supported by extensive genetic evidence from ascorbate-deficient mutants [18] [11].

Comparative Analysis of Eukaryotic vs. Prokaryotic Synthesis

Fundamental differences exist between eukaryotic and prokaryotic approaches to ascorbate metabolism, reflecting distinct evolutionary strategies and metabolic constraints [19] [20].

Eukaryotic systems in plants utilize the endogenous GDP-mannose pathway with sophisticated regulatory mechanisms spanning transcriptional, translational, and post-translational levels [9] [21]. The pathway demonstrates complex compartmentalization across cytosol and mitochondria, enabling precise control over ascorbate homeostasis [22] [15]. Plant cells maintain ascorbate concentrations ranging from 1-5 millimolar in leaves to 25 millimolar in chloroplasts [3] [11].

In contrast, mammalian eukaryotes employ a UDP-glucose pathway that converts glucose to L-gulono-1,4-lactone, followed by oxidation via L-gulono-1,4-lactone oxidase [12] [23]. However, anthropoid primates (including humans) lost this capability approximately 61 million years ago due to mutations in the GULO gene [24] [23], necessitating dietary vitamin C acquisition.

Prokaryotic systems fundamentally differ in their approach to ascorbate metabolism. Escherichia coli and related bacteria lack endogenous ascorbate biosynthesis capability but possess sophisticated transport and utilization systems [25]. The bacterial sgaTBA operon encodes a phosphoenolpyruvate-dependent phosphotransferase system enabling ascorbate uptake and phosphorylation [25]. This system demonstrates high specificity for L-ascorbate with an apparent Km of 9 micromolar.

Metabolic engineering studies have successfully demonstrated the feasibility of introducing plant ascorbate biosynthesis into prokaryotic hosts. Engineered Escherichia coli strains expressing the complete Arabidopsis thaliana ascorbate pathway achieved direct vitamin C production from D-glucose, reaching concentrations of 1.53 milligrams per liter [19] [20]. Similarly, Saccharomyces cerevisiae engineered with plant biosynthetic modules achieved ascorbate production levels of 24.94 milligrams per liter [26].

| Characteristic | Eukaryotes (Plants) | Eukaryotes (Animals) | Prokaryotes (Bacteria) |

|---|---|---|---|

| Endogenous synthesis | GDP-mannose/L-galactose pathway | UDP-glucose pathway (lost in primates) | Generally absent |

| Compartmentalization | Cytosol + mitochondria | Liver/kidney | Cytoplasm |

| Key enzymes | 8 enzymes (PMI to L-GLDH) | L-gulono-1,4-lactone oxidase | PTS system (sgaTBA genes) |

| Regulation complexity | Multi-level control | Tissue-specific expression | Transcriptional control |

| Engineering feasibility | Natural producers | Dietary requirement | Successful heterologous expression |

The evolutionary implications of these differences suggest that ascorbate synthesis represents an ancient eukaryotic trait that has been repeatedly lost in various lineages due to relaxed selective pressure when dietary sources became available [24] [27].

Regulatory Mechanisms in Cellular Ascorbate Homeostasis

Cellular ascorbate homeostasis in plants involves multi-layered regulatory mechanisms operating at transcriptional, post-transcriptional, translational, and biochemical levels to maintain optimal ascorbate concentrations [9] [21] [28].

Transcriptional regulation represents the primary control mechanism, with ascorbate biosynthesis genes containing light-responsive promoter elements including ATC motifs, I-box sequences, and GT1 elements [21]. Transcription factors function as either activators (SlICE1, AtERF98, SlHZ24) or repressors (SlL1L4, ABI4, SlNYYA10) of pathway gene expression [21] [29]. The CCAAT-binding factor SlNFYA10 specifically binds to SlGME1 and SlGGP1 promoters, exerting negative regulatory effects on ascorbate biosynthesis [29].

Light regulation plays a crucial role in ascorbate homeostasis, reflecting the compound's essential functions in photoprotection [1] [10]. GDP-L-galactose phosphorylase associates with a PAS-LOV protein that inhibits enzyme activity under dark conditions. Blue light exposure induces dissociation of this inhibitory complex, thereby activating ascorbate synthesis in response to photosynthetic demands [1] [10].

Post-transcriptional mechanisms include alternative splicing events and microRNA regulation of biosynthetic genes [21] [28]. A particularly significant regulatory element is the conserved upstream open reading frame (uORF) located in the 5'-untranslated region of the GGP gene [1] [9]. This uORF induces post-transcriptional repression of GGP translation, potentially in an ascorbate-dependent manner, establishing a feedback control mechanism [10].

Enzyme-level regulation involves protein stability control and metabolon assembly. VTC2 protein demonstrates rapid degradation upon transition to dark periods, controlled by the 26S proteasome system [15]. Evidence suggests that biosynthetic enzymes may associate in metabolon complexes, as demonstrated by co-immunoprecipitation of cytosolic pathway components [15].

Feedback inhibition mechanisms operate at multiple enzymatic steps. GDP-mannose 3,5-epimerase exhibits product inhibition by ascorbate, while GDP-L-galactose phosphorylase activity is modulated through protein-protein interactions [6] [21]. However, direct ascorbate feedback on enzyme activity has not been unequivocally demonstrated for most pathway enzymes [9].

Stress-responsive regulation involves oxidative stress-induced expression of ascorbate biosynthesis genes, mediated by transcription factors such as ANAC078 under salt and drought stress conditions [28]. The circadian clock orchestrates temporal regulation of pathway gene expression, ensuring alignment of ascorbate production with metabolic demands throughout the day [28].

| Regulatory Level | Mechanism | Key Targets | Physiological Impact |

|---|---|---|---|

| Transcriptional | Promoter motifs, transcription factors | VTC2/GGP, GME genes | Tissue-specific ascorbate levels |

| Post-transcriptional | Alternative splicing, microRNAs | GGP mRNA stability | Fine-tuning of expression |

| Translational | Upstream open reading frames | GGP translation efficiency | Ascorbate-dependent regulation |

| Enzyme activity | Protein-protein interactions, degradation | VTC2 protein levels | Rapid response to demand |

| Compartmentation | Cytosol/mitochondria partitioning | Metabolon assembly | Efficient pathway flux |

| Feedback inhibition | Product inhibition of enzymes | GME, GGP enzymes | Homeostatic control |

Subcellular compartmentation serves as an additional regulatory mechanism, with ascorbate transport systems facilitating distribution between cellular compartments [30]. The apoplastic ascorbate/dehydroascorbate ratio, regulated by ascorbate oxidase, sculpts reactive oxygen species signals controlling cell growth and stress responses [30].

Evolutionary Perspectives on Vitamin C Biosynthesis

The evolutionary history of vitamin C biosynthesis reveals a complex pattern of ancient conservation followed by repeated independent losses across diverse taxonomic groups [24] [31] [27].

Phylogenetic analysis indicates that aldonolactone oxidoreductases, the enzymes catalyzing the final step in vitamin C biosynthesis, share a common evolutionary ancestor across photosynthetic organisms, fungi, and animals [32] [31]. Ancestral sequence reconstruction demonstrates how critical amino acid positions controlling substrate stereoselectivity and electron acceptor specificity became fixed during the evolution of major eukaryotic clades [31].

The plant GDP-mannose pathway represents an ancient biosynthetic route that has been highly conserved throughout plant evolution [1] [33]. This conservation reflects the essential role of ascorbate in photoprotection and oxidative stress management in photosynthetic organisms [11] [34]. The pathway's antiquity is supported by its presence across diverse plant taxa and the structural conservation of key enzymes [35].

Mammalian evolution initially involved the establishment of L-gulono-1,4-lactone oxidase activity in the liver, representing a metabolic optimization for larger body sizes and increased ascorbate demands [36] [34]. The transition from kidney to liver localization occurred during early mammalian evolution, providing greater biosynthetic capacity [36].

Multiple independent losses of ascorbate biosynthesis capability have occurred throughout vertebrate evolution. Anthropoid primates lost GULO function approximately 61 million years ago due to mutations eliminating seven of twelve exons in the GULO gene [24] [23]. Guinea pigs independently lost biosynthesis capability approximately 14 million years ago through different mutations affecting the first and fifth exons [24].

Teleost fish represent a unique case where the GULO gene appears to have been completely eliminated from the genome rather than simply inactivated [37]. Passeriformes birds show a complex pattern of losses and potential reactivations of vitamin C biosynthesis, suggesting that pseudogene reactivation may be possible under certain evolutionary pressures [24] [27].

The evolutionary advantages underlying these losses remain debated. The "ascorbate-rich diet hypothesis" proposes that abundant dietary sources reduced selective pressure for endogenous synthesis [23] [38]. Alternative hypotheses include the "electron transfer hypothesis", suggesting that loss of synthesis coupled with enhanced vitamin C recycling mechanisms (such as GLUT-1 expression in red blood cells) may provide metabolic advantages [23] [39].

Evolutionary pressures shaping ascorbate biosynthesis include the balance between metabolic costs of synthesis and oxidative protection benefits [34] [40]. The inverse relationship between L-gulono-1,4-lactone oxidase activity and superoxide dismutase expression during mammalian evolution suggests complementary antioxidant strategies [34].

Neutral evolution may explain many losses, as evidenced by the lack of correlation between dietary habits and biosynthesis capability across species [24] [27]. Some bat species have demonstrated pseudogene reactivation, indicating that vitamin C synthesis loss may represent a reversible evolutionary trait under appropriate selective pressures [24].

| Evolutionary Event | Time Period | Organisms Affected | Evolutionary Significance |

|---|---|---|---|

| Ancient enzyme origin | ~2 billion years ago | All eukaryotes | Common ancestry of synthesis |

| Vertebrate pathway establishment | ~400 million years ago | Early vertebrates | Terrestrial adaptation |

| Mammalian liver localization | ~200 million years ago | Mammals | Metabolic optimization |

| Primate GULO loss | ~61 million years ago | Anthropoid primates | Dietary reliance |

| Multiple independent losses | Various time points | Fish, birds, bats, guinea pigs | Neutral evolution |

| Alternative pathway evolution | Ongoing | Plants, fungi | Metabolic diversification |

Purity

Physical Description

Liquid; Dry Powder

White to pale yellow, odourless crystalline powder

White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS]

Solid

ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.

Color/Form

White crystals (plates or needles)

White to slightly yellow crystals or powder ... gradually darkens on exposure to light

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.65 g/cu cm at 25 °C

1.65 g/cm³

Odor

Decomposition

190-192 °C

Appearance

Melting Point

Between 189 °C and 193 °C with decomposition

190-192 °C (some decomposition)

Melting point = 465.15 deg K, decomposes.

191 °C

Storage

UNII

Related CAS

Drug Indication

Used in preventing and treating iron-deficiency anemia.

Therapeutic Uses

Prophylaxis and treatment of scurvy

Ascorbic acid 100 to 200 mg daily may be given with desferrioxamine in the treatment of patients with thalassemia, to improve the chelating action of desferrioxamine, thereby increasing the excretion of iron.

In iron deficiency states ascorbic acid may increase gastrointestinal iron absorption and ascorbic acid or ascorbate salts are therefore included in some oral iron preparations.

For more Therapeutic Uses (Complete) data for L-Ascorbic Acid (30 total), please visit the HSDB record page.

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food.

Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities.

As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases.

Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis.

For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page.

Impurities

Heavy metals (as Pb): < 10 mg/kg

Absorption Distribution and Excretion

The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen and the size of iron stores. Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose.

Ascorbic acid is readily absorbed from the gastrointestinal tract and is widely distributed in the body tissues. Plasma concentrations of ascorbic acid rise as the dose ingested is increased until a plateau is reached with doses of about 90 to 150 mg daily. Body stores of ascorbic acid in health are about 1.5 g although more may be stored at intakes above 200 mg daily. The concentration is higher in leucocytes and platelets than in erythrocytes and plasma. In deficiency states the concentration in leucocytes declines later and at a slower rate, and has been considered to be a better criterion for the evaluation of deficiency than the concentration in plasma.

Ascorbic acid is reversibly oxidized to dehydroascorbic acid; some is metabolized to ascorbate-2-sulfate, which is inactive, and oxalic acid which are excreted in the urine. Ascorbic acid in excess of the body's needs is also rapidly eliminated unchanged in the urine; this generally occurs with intakes exceeding 100 mg daily.

Ascorbic acid crosses the placenta and is distributed into breast milk. It is removed by hemodialysis.

The renal threshold for ascorbic acid is approx 14 ug/mL, but this level varies among individuals. When the body is saturated with ascorbic acid and blood concentrations exceed the threshold, unchanged ascorbic acid is excreted in the urine. When tissue saturation and blood concentrations of ascorbic acid are low, administration of the vitamin results in little or no urinary excretion of ascorbic acid. Inactive metabolites of ascorbic acid such as ascorbic acid-2-sulfate and oxalic acid are excreted in the urine ... Ascorbic acid is also excreted in the bile but there is no evidence for enterohepatic circulation ...

For more Absorption, Distribution and Excretion (Complete) data for L-Ascorbic Acid (29 total), please visit the HSDB record page.

Metabolism Metabolites

Ascorbic acid-2-sulfate has ... been identified as metabolite of Vitamin C in human urine.

Ascorbate is oxidized to CO2 in rats and guinea pigs, but considerably less conversion can be detected in man. One route of metabolism of the vitamin in man involves its conversion to oxalate and eventual excretion in the urine; dehydroascorbate is presumably an intermediate.

... Young male guinea pigs /were fed/ diets containing either 2 g/kg (18 control animals) or 86 g/kg (29 treatment animals) of ascorbic acid for 275 days. The average weight gain was significantly higher in the control group. Eight control and eight treatment animals, chosen to maintain comparable weights between the groups, were then given a totally deficient ascorbic acid diet 24 hr before a metabolic study was initiated. In the metabolic study, (14)C-labeled L-ascorbic acid (628 g) was then injected intraperitoneally into both treatment and control guinea pigs to study the catabolism and excretion of the ascorbic acid. Catabolism of the labeled ascorbic acid to respiratory (14)CO2 was increased in treatment guinea pigs. The control and treatment animals were then divided into two groups. One group received 3 mg/kg ascorbic acid (chronic deficiency) for 68 days. The other received a diet devoid of ascorbic acid (acute deficiency) for 44 days. Four control and three treatment animals from the chronic deficiency group and three control and four treatment animals from the acute deficiency group were given a totally deficient ascorbic acid diet 24 hr before a second metabolic study was initiated. (14)C-labeled L-ascorbic acid (628 g) was injected intraperitoneally as above. Treatment animals in the chronic deficiency and the acute deficiency groups had increased catabolism of the labeled ascorbic acid to respiratory (14)CO2 compared to control animals in the chronic and acute deficiency groups. The amount of radioactivity recovered in the urine and feces was similar for both groups except for an increased urinary excretion of the label in treated animals exposed to the totally deficient diet. The treatment animals maintained higher tissue stores of ascorbic acid than the control animals. However, this difference was significant only in the testes. When subjected to a totally deficient diet the treatment animals were depleted of ascorbic acid at a faster rate than the control animals. The accelerated catabolism was not reversible by subnormal intakes of the vitamin ...

... Hartley guinea pigs approximately 30 days pregnant /were divided/ into a control group receiving 25 mg ascorbic acid and a treated group receiving 300 mg/kg/day ascorbic acid daily. All animals were fed a 0.05% ascorbic acid diet. The groups were maintained for 10 days on their respective diets. Pups (both sexes) were randomly chosen on either day 5 or day 10 for the metabolic study. L-l-(14)C-Ascorbic Acid (10 uCi/mM) was injected intraperitoneally into the pups and they were placed in a metabolic chamber for five hours to collect expired (14)CO2. From day 11 all pups were caged individually and weaned to a diet containing only traces of ascorbic acid. Every third day the animals were examined for physical signs of scurvy. Once signs appeared, the animals were examined daily until death. Necropsies were performed on all animals. Pups from the treated group demonstrated a marked increase in (14)CO2 excretion following the intraperitoneal injection. Signs of scurvy appeared 4 days earlier in the treated group and mortality of the treated pups occurred approximately one week earlier. When excretion of labeled CO2 in both groups was correlated with the day of onset of scurvy signs, a linear correlation was found between the two parameters, suggesting that the earlier appearance of signs of scurvy on the experimental pups is secondary to an increased rate of ascorbic acid catabolism ...

For more Metabolism/Metabolites (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Ascorbic acid has known human metabolites that include Ascorbic acid-2-sulfate.

Associated Chemicals

Wikipedia

Vitamin_C

Aqua_regia

Drug Warnings

Large doses of ascorbic acid have resulted in hemolysis in patients with G6PD deficiency.

Vitamin C intakes of 250 mg/day or higher have been associated with false-negative results for detecting stool and gastric occult blood. Therefore, high dose vitamin C supplements should be discontinued at least two weeks before physical exams to avoid interference with blood and urine tests.

Supplemental vitamin C may reduce the effectiveness of cancer chemotherapy, and its effectiveness in reducing risk from cancer and related death is unclear.

For more Drug Warnings (Complete) data for L-Ascorbic Acid (25 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life is reported to be 16 days in humans. This is different in people who have excess levels of vitamin C where the half-life is 3.4 hours

Vitamin C has a 96 hr half-life in guinea pigs.

Due to homeostatic regulation, the biological half-life of ascorbate varies widely from 8 to 40 days and is inversely related to the ascorbate body pool.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Buffering; Antioxidant

Methods of Manufacturing

General Manufacturing Information

Miscellaneous Manufacturing

L-Ascorbic acid: ACTIVE

The most significant characteristic of l-ascorbic acid is its oxidation to dehydro-l-ascorbic acid, with which it forms a reversible redox system. This reducing property, together with its nutritional qualities and low toxicity, is the main reason for the numerous applications of vitamin C in the food and pharmaceutical industries.

1 unit (USP or International) is the Vitamin C activity of 0.05 mg of the USP ascorbic acid reference standard.

... Because of ascorbic acid's sensitivity to oxidation ... its stability in foods has received more attention than that of other vitamins ... Ascorbic acid oxidase is present in a variety of plant foods and may be responsible for significant losses if not inactivated during tissue maceration.

Stability ... in potato products has been of interest since they are a significant dietary source in many countries. Reduced ascorbic acid decreased 50% in potatoes stored three months - from 25 to 13 mg/100 g. Additional degradation occurs during cooking and washing - from 13 to 6 mg/100 g.

For more General Manufacturing Information (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.22. Vitamin C (Ascorbic Acid) in Vitamin Preparations. Microfluorometric Method. Ascorbic acid is oxidized to dehydroascorbic acid in presence of Norit. Oxidized form is reacted with 0-phenylenediamine to produce fluorophor having activation max. at ca 350 nm and fluorescence max. at ca 430 nm. Fluorescence intensity is proportional to concentration.

AOAC Method 984.26. Vitamin C (Total) in Food. Semiautomated Fluorometric Method.

AOAC Method 985.33. Vitamin C (Reduced Ascorbic Acid) in Ready- to-Feed Milk-Based Infant Formula. 2,6-Dichloroindophenol Titrimetric Method. Ascorbic acid is estimated by titration with colored oxidation-reduction indicator, 2,6-dichlororindophenol. EDTA is added as chelating agent to remove Fe and Cu interferences.

For more Analytic Laboratory Methods (Complete) data for L-Ascorbic Acid (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

Effect of ascorbic acid on metal toxicity.

Table: Effect of Ascorbic Acid on Metal Toxicity [Table#2228]

... Male F344 rats /were injected/ intraperitoneally with 0, 458, or 687 umol/kg 4-aminophenol (PAP). PAP caused selective necrosis to the pars recta of the proximal tubule. Coadministration of ascorbic acid (457 and 687 umol/kg) with PAP protected the rats against the nephrotoxicity, markedly reduced the effect on renal function, and limited the extent of renal tubular necrosis.

Oxytocin decreases the rate of placental transmission of ascorbic acid.

For more Interactions (Complete) data for L-Ascorbic Acid (41 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Taskova, M.; Uhd, J.; Miotke, L.; Kubit, M.; Bell, J.; Ji, H.P.; Astakhova, K. Tandem Oligonucleotide Probe Annealing and Elongation To Discriminate Viral Sequence. Analytical Chemistry, 2017, 89(8), 4363–4366. doi: 10.1021/acs.analchem.7b00646

3. Samuelsen, S.V.; Maity, A.; Nybo, M.; Macaubas, C.; Lønstrup, L.; Balboni, I.M.; Mellins, E.D.; Astakhova, K. Novel Phospholipid-Protein Conjugates Allow Improved Detection of Antibodies in Patients with Autoimmune Diseases. PLoS One, 2016, 11(6), e0156125. doi: 10.1371/journal.pone.0156125

4. Li, Z.; Liu, Z.; Chen, Z.; Ju, E.; Li, W.; Ren, J.; Qu, X. Bioorthogonal chemistry for selective recognition, separation and killing bacteria over mammalian cells. Chemical Communications, 2016, 52(17), 3482–3485. doi: